Enocitabine
Overview
Description
Enocitabine is a nucleoside analog used as chemotherapy . It is marketed under the brand name Sunrabin . Sunrabin contains the emulsifier HCO-60, which can cause allergic reactions .
Synthesis Analysis
Enocitabine is a lipophilic prodrug form of the nucleoside analog cytarabine . It contains a docosanoic acid moiety and is resistant to deamination by cytidine deaminase .Molecular Structure Analysis
Enocitabine has a molecular formula of C31H55N3O6 . Its average mass is 565.785 Da and its monoisotopic mass is 565.409058 Da .Physical And Chemical Properties Analysis
Enocitabine is a solid substance . It has slight solubility in DMSO, methanol, and THF upon heating .Scientific Research Applications
Pharmacokinetics and Formulations
Cytarabine (cytosine arabinoside, Ara-C), of which Enocitabine is a derivative, is an effective chemotherapeutic agent primarily utilized in the treatment of acute myelogenous leukemia and lymphocytic leukemias. Its effectiveness is significantly influenced by its pharmacokinetics, notably its S-phase-specific action, requiring prolonged cell exposure to cytotoxic concentrations. Rapid deamination to uracil arabinoside, a biologically inactive metabolite, limits its efficacy. Consequently, research has focused on developing formulations and derivatives, such as Enocitabine, that exhibit improved pharmacokinetic parameters and are not easily deaminated. Enocitabine, alongside other derivatives like ancitabine (cyclocytidine) and cytarabine ocfosfate, has been clinically used in Japan, demonstrating the ongoing effort to enhance cytarabine's clinical utility against hematological and potentially solid tumors through pharmacokinetic improvements (Hamada, Kawaguchi, & Nakano, 2002).
properties
IUPAC Name |
N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H55N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(36)32-26-22-23-34(31(39)33-26)30-29(38)28(37)25(24-35)40-30/h22-23,25,28-30,35,37-38H,2-21,24H2,1H3,(H,32,33,36,39)/t25-,28-,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMRUMKYXPVKPA-VFKOLLTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046682 | |
Record name | Enocitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enocitabine | |
CAS RN |
55726-47-1 | |
Record name | Enocitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55726-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enocitabine [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055726471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enocitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENOCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YVR68W306 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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